N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
CAS No.: 953244-43-4
Cat. No.: VC11909304
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953244-43-4 |
|---|---|
| Molecular Formula | C14H16N2O3 |
| Molecular Weight | 260.29 g/mol |
| IUPAC Name | N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
| Standard InChI | InChI=1S/C14H16N2O3/c1-18-8-7-15-14(17)10-12-9-13(19-16-12)11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3,(H,15,17) |
| Standard InChI Key | UYQGGRHZIJIBKI-UHFFFAOYSA-N |
| SMILES | COCCNC(=O)CC1=NOC(=C1)C2=CC=CC=C2 |
| Canonical SMILES | COCCNC(=O)CC1=NOC(=C1)C2=CC=CC=C2 |
Introduction
Synthesis and Preparation
The synthesis of N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide would typically involve the reaction of a suitable oxazole derivative with an appropriate amine or amide-forming reagent. Common methods include condensation reactions or nucleophilic substitutions, depending on the starting materials available.
| Synthetic Step | Description |
|---|---|
| Starting Materials | Oxazole derivative, 2-methoxyethylamine, and acetic acid derivatives. |
| Reaction Conditions | Condensation or nucleophilic substitution under controlled temperature and solvent conditions. |
Potential Applications
While specific applications of N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide are not well-documented, compounds with similar structures have been explored for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the phenyl group and the oxazole ring may contribute to interactions with biological targets, such as enzymes or receptors.
| Potential Application | Description |
|---|---|
| Biological Activity | Antimicrobial, anti-inflammatory, or anticancer properties. |
| Pharmaceutical Use | Potential therapeutic agent or intermediate in drug synthesis. |
Research Findings and Future Directions
Given the lack of specific research findings on N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide, future studies could focus on its synthesis, characterization, and biological evaluation. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry would be essential for confirming its structure. In vitro and in vivo studies could assess its efficacy and safety as a potential therapeutic agent.
| Future Research Directions | Description |
|---|---|
| Synthesis Optimization | Improving yield and purity of the compound. |
| Biological Evaluation | Assessing antimicrobial, anti-inflammatory, or anticancer activities. |
| Pharmacokinetic Studies | Investigating absorption, distribution, metabolism, and excretion (ADME) properties. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume